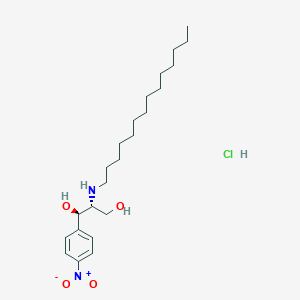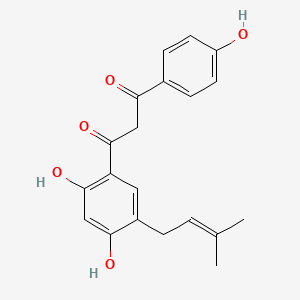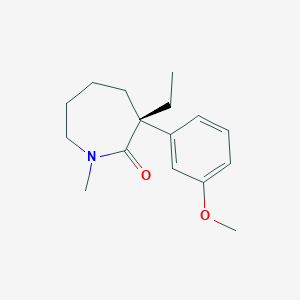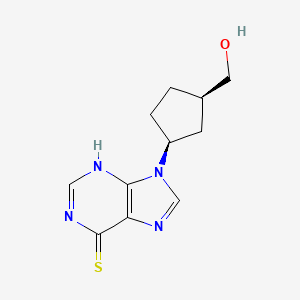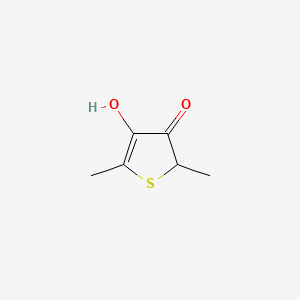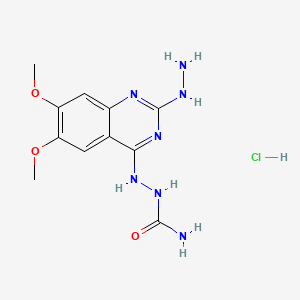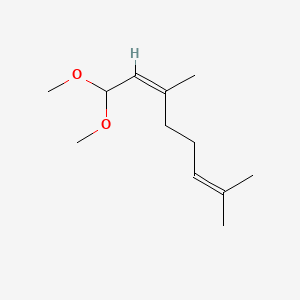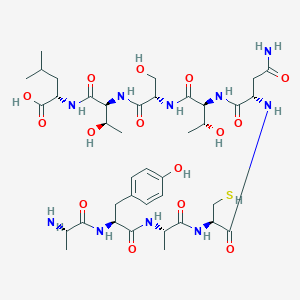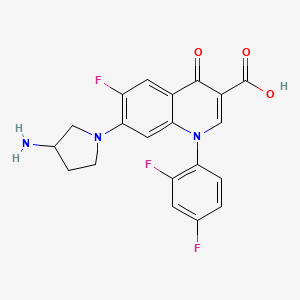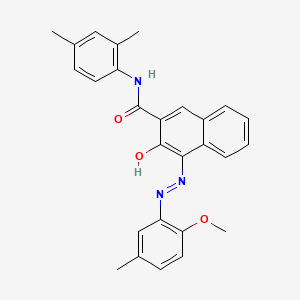
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- typically involves multiple steps, starting with the preparation of the naphthalene core, followed by the introduction of the carboxamide, hydroxy, and azo groups. Common synthetic routes include:
Nitration and Reduction: Nitration of naphthalene to form nitronaphthalene, followed by reduction to form aminonaphthalene.
Diazotization and Coupling: Diazotization of aminonaphthalene to form diazonium salt, followed by coupling with 2-methoxy-5-methylphenol to introduce the azo group.
Amidation: Introduction of the carboxamide group through amidation reactions with 2,4-dimethylaniline.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated aromatic compounds.
科学研究应用
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its azo group.
Biology: Studied for its potential as a biological stain or marker.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the hydroxy and carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxamide, N-(4-chlorophenyl)-4-((2-methoxyphenyl)azo)-3-hydroxy-: .
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-4-((2-methoxyphenyl)azo)-3-hydroxy-: .
Uniqueness
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and methyl groups on the phenyl rings can also affect its chemical and physical properties, making it distinct from similar compounds.
属性
CAS 编号 |
75199-14-3 |
|---|---|
分子式 |
C27H25N3O3 |
分子量 |
439.5 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-3-hydroxy-4-[(2-methoxy-5-methylphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25N3O3/c1-16-9-11-22(18(3)13-16)28-27(32)21-15-19-7-5-6-8-20(19)25(26(21)31)30-29-23-14-17(2)10-12-24(23)33-4/h5-15,31H,1-4H3,(H,28,32) |
InChI 键 |
JKANJLOJMKIOQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


